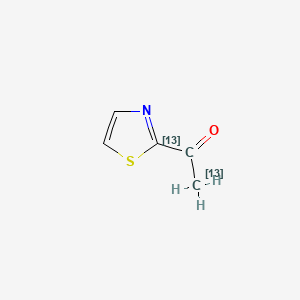
2-Acetylthiazole-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylthiazole-13C2 involves several steps:
Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.
Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.
Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.
Industrial Production Methods
For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .
化学反応の分析
Types of Reactions
2-Acetylthiazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
科学的研究の応用
2-Acetylthiazole-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .
類似化合物との比較
Similar Compounds
2-Acetylthiazole: The non-labeled version of the compound.
Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.
Uniqueness
2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .
特性
分子式 |
C5H5NOS |
|---|---|
分子量 |
129.15 g/mol |
IUPAC名 |
1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |
InChIキー |
MOMFXATYAINJML-VFZPYAPFSA-N |
異性体SMILES |
[13CH3][13C](=O)C1=NC=CS1 |
正規SMILES |
CC(=O)C1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

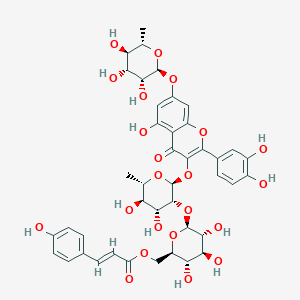
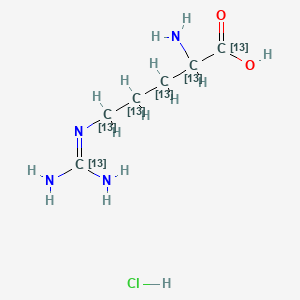
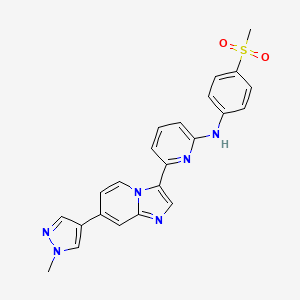

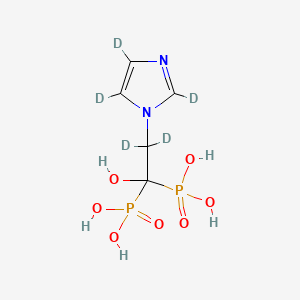

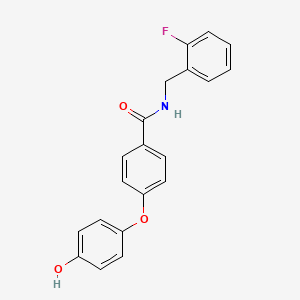
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
